molecular formula C21H19N3O5S B10886192 Naphthalen-1-yl{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

Naphthalen-1-yl{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B10886192
M. Wt: 425.5 g/mol
InChI Key: BIDUKIIQKHYJGQ-UHFFFAOYSA-N
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Description

1-NAPHTHYL{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound with significant applications in various scientific fields It is characterized by its unique molecular structure, which includes a naphthyl group, a nitrophenyl group, and a piperazino group linked through a sulfonyl bridge

Properties

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

naphthalen-1-yl-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C21H19N3O5S/c25-21(20-7-3-5-16-4-1-2-6-19(16)20)22-12-14-23(15-13-22)30(28,29)18-10-8-17(9-11-18)24(26)27/h1-11H,12-15H2

InChI Key

BIDUKIIQKHYJGQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-NAPHTHYL{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. One common method includes the reaction of 1-naphthylamine with 4-nitrobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-NAPHTHYL{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products:

    Reduction: Conversion of the nitrophenyl group to an aminophenyl group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-NAPHTHYL{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-NAPHTHYL{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular processes .

Comparison with Similar Compounds

  • (4-Nitrophenyl)(piperazino)methanone
  • (4-Nitrophenyl)(piperidin-1-yl)methanone
  • (4-Nitrophenyl)(pyrrolidin-1-yl)methanone

Comparison: 1-NAPHTHYL{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications in research and industry .

Biological Activity

Naphthalen-1-yl{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone, also referred to as 1-(naphthalen-1-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine, is a complex organic compound that has garnered attention for its biological activity. This article delves into its synthesis, mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H21N3O4SC_{21}H_{21}N_{3}O_{4}S with a molecular weight of 411.5 g/mol. Its structure features a naphthylmethyl group and a nitrophenylsulfonyl group attached to a piperazine ring, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC21H21N3O4S
Molecular Weight411.5 g/mol
IUPAC Name1-(naphthalen-1-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine
InChIInChI=1S/C21H21N3O4S/c25-24(26)19...
Canonical SMILESC1CN(CCN1CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)N+[O-]

Synthesis

The synthesis typically involves multiple steps:

  • Formation of the Naphthylmethyl Group : Achieved through alkylation of naphthalene.
  • Introduction of the Piperazine Ring : Reaction with piperazine under controlled conditions.
  • Sulfonylation : Final step involves sulfonylation with nitrophenylsulfonyl chloride.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and proteins. It may inhibit certain enzymatic activities by binding to active sites, thereby blocking substrate access and altering metabolic pathways critical for cellular functions .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Apoptosis Induction

A study highlighted that derivatives related to naphthalenes can act as potent inducers of apoptosis in cancer cells. For instance, analogs demonstrated EC50 values in the low nanomolar range (37–49 nM) against various cancer cell lines, indicating strong growth inhibition and potential as anticancer agents .

Antimicrobial Activity

Other studies have suggested that similar naphthalene derivatives possess antimicrobial properties. The interaction with fatty acid binding proteins (FABP4) has been noted, suggesting potential implications in treating metabolic diseases .

Inhibition Studies

Recent investigations have shown that compounds with similar structures can inhibit tubulin polymerization, which is crucial for cell division and growth in cancer cells . The ability to arrest cells in specific phases of the cell cycle suggests a mechanism that could be exploited for therapeutic purposes.

Case Studies and Research Findings

Several case studies have documented the efficacy of naphthalene derivatives:

  • Cancer Cell Lines : A series of experiments demonstrated that naphthalene derivatives could significantly reduce cell viability in T47D and HCT116 cell lines through apoptosis induction and cell cycle arrest.
  • FABP4 Inhibition : The identification of naphthalene derivatives as selective FABP4 inhibitors suggests their role in regulating metabolic disorders, providing a dual function as both anticancer and anti-inflammatory agents .

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